1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (DMTPCA) is a novel bioactive compound that has been studied for its potential applications in various scientific fields. DMTPCA is a derivative of pyrazole, a five-membered heterocyclic compound, and is composed of a carboxylic acid and two methyl groups. DMTPCA has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral activities. Additionally, this compound has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Scientific Research Applications
Synthesis and Structural Investigations
The synthesis of pyrazole derivatives, including those related to 1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, has been a subject of interest due to their wide range of biological activities and applications in organic synthesis. Studies have demonstrated efficient synthetic routes for producing isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines with significant antimicrobial activity (Zaki, Sayed, & Elroby, 2016). Furthermore, the structural and spectral investigation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid highlights the importance of combined experimental and theoretical studies in understanding the properties of pyrazole derivatives (Viveka et al., 2016).
Antimicrobial and Biological Activities
Pyrazole derivatives have been evaluated for various biological activities. One study synthesized novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities, demonstrating the potential of these compounds in pharmaceutical applications (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009). Another research effort focused on linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one, which showed good inhibitory activity against various microorganisms, indicating their promise as antimicrobial agents (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Material Properties and Catalysis
The synthesis of pyrazole-based compounds also extends to materials science and catalysis. For example, the development of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives demonstrates the utility of these compounds in forming chelate complexes that could be relevant for catalytic and material applications (Radi et al., 2015).
properties
IUPAC Name |
2-[2-(dimethylamino)acetyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O3/c1-14(2)4-7(16)15-5(8(17)18)3-6(13-15)9(10,11)12/h3H,4H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWQXQIZNNPKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1C(=CC(=N1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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